Methyl 5-hydroxy-2-methyl-3-nitrobenzoate
Overview
Description
Methyl 5-hydroxy-2-methyl-3-nitrobenzoate: is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group, a nitro group, and a methyl ester group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate typically involves the nitration of methyl 5-hydroxy-2-methylbenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Methyl 5-hydroxy-2-methyl-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-hydroxy-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
Chemistry: Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers and resins .
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The hydroxyl group and ester functionality also contribute to its reactivity and binding affinity with biological molecules .
Comparison with Similar Compounds
- Methyl 2-hydroxy-3-nitrobenzoate
- Methyl 4-hydroxy-3-nitrobenzoate
- Methyl 5-hydroxy-2-nitrobenzoate
Comparison: Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-7(9(12)15-2)3-6(11)4-8(5)10(13)14/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEBUJNUWWJENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629766 | |
Record name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88132-51-8 | |
Record name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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